

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of Valine Cyclopentylamide

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Compound of Interest

Compound Name:	(2R)-2-amino-N-cyclopentyl-3-methylbutanamide
CAS No.:	1568155-82-7
Cat. No.:	B1384822

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Executive Summary

Valine Cyclopentylamide (VCA) is an amide derivative formed by the condensation of L-valine and cyclopentylamine. In mass spectrometry (MS), it serves as a critical model for understanding N-alkyl amino acid amide fragmentation. Its spectrum is characterized by a balance between amino-acid-specific ions (immonium types) and amide-bond cleavages driven by the cyclopentyl ring.

This guide compares VCA against its structural analogs—Free L-Valine and Valine Cyclohexylamide—to highlight diagnostic ions used for structural elucidation in drug development and metabolomics.

Chemical Structure & Theoretical Fragmentation

To interpret the MS data accurately, one must understand the stability of the radical cations formed during ionization.

- Chemical Formula:
- Molecular Weight: 184.28 Da
- Protonated Ion

: m/z 185

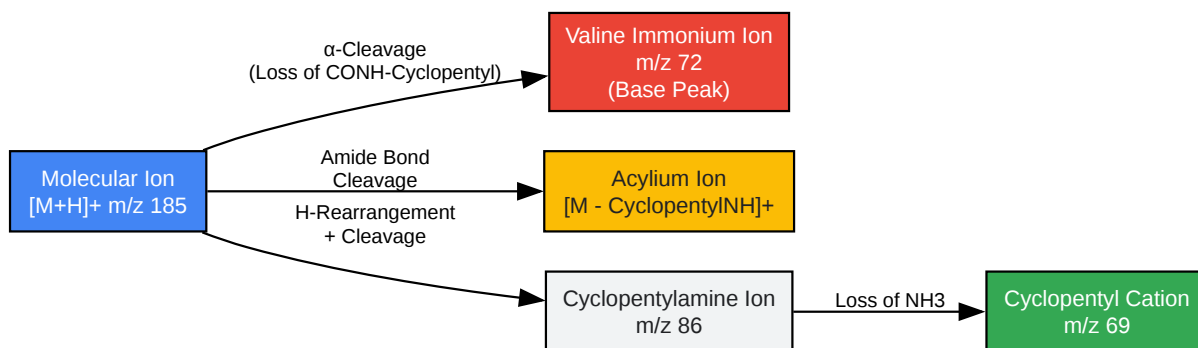
Primary Fragmentation Pathways[1]

- -Cleavage (Amine-Initiated): The most dominant pathway in Electron Impact (EI) ionization. The radical site on the primary amine nitrogen triggers cleavage of the C-C bond between the

-carbon and the carbonyl group.
 - Result: Formation of the Valine Immonium Ion (m/z 72).
- Amide Bond Cleavage (Inductive): Cleavage at the amide nitrogen.
 - Result: Formation of Cyclopentyl fragments (m/z 69, 41) and acylium ions.
- McLafferty Rearrangement: Although less prominent in simple amino acid amides compared to long-chain amides, hydrogen transfer from the valine side chain can occur, leading to neutral losses.

Visualization: Fragmentation Mechanism

The following diagram illustrates the mechanistic pathways leading to the primary diagnostic ions.



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Caption: Logical flow of Valine Cyclopentylamide fragmentation. The m/z 72 ion is the diagnostic signature for the valine moiety.

Comparative Analysis: VCA vs. Alternatives

This section contrasts VCA with its direct analogs to isolate specific structural markers.

Table 1: Diagnostic Ion Comparison

Feature	Valine Cyclopentylamide	L-Valine (Free Acid)	Valine Cyclohexylamide
Molecular Ion	m/z 184/185 (Moderate stability due to amide)	m/z 117 (Very weak/absent)	m/z 198/199
Base Peak	m/z 72 (Immonium)	m/z 72 (Immonium)	m/z 72 (Immonium)
Amide/Ring Fragment	m/z 86 (Cyclopentylamine)	N/A	m/z 100 (Cyclohexylamine)
Ring Diagnostic	m/z 69 (Cyclopentyl cation)	N/A	m/z 83 (Cyclohexyl cation)
Loss of Side Chain	[M-43] (Loss of isopropyl)	[M-43]	[M-43]

Detailed Comparison Insights

- Vs. Free Valine: The free acid (Valine) is thermally unstable and often decarboxylates during ionization. VCA is significantly more stable, showing a clear molecular ion. Both share the m/z 72 base peak, confirming the N-terminal valine structure.
- Vs. Valine Cyclohexylamide: The key differentiator is the ring-specific shift. The cyclopentyl ring produces m/z 69 ($C_5H_9^+$), whereas the cyclohexyl analog produces m/z 83 ($C_6H_{11}^+$). This +14 Da shift is the primary identifier when distinguishing between these two hydrophobic derivatives in unknown samples.

Experimental Protocol

To reproduce these patterns, the following protocol ensures consistent ionization and fragmentation.

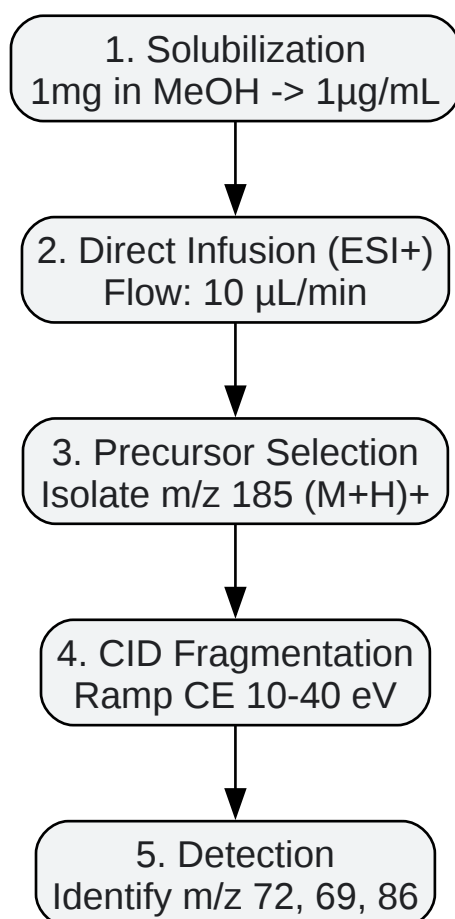
Reagents & Equipment

- Standard: Valine Cyclopentylamide (purity >98%).
- Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (for ESI).
- Instrument: Q-TOF or Triple Quadrupole MS.[1]

Step-by-Step Workflow

- Sample Preparation: Dissolve 1 mg VCA in 1 mL Methanol. Dilute to 1 μ g/mL in the running solvent.
- Ion Source Setup (ESI+):
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V (Low voltage preserves the molecular ion).
- Fragmentation (MS/MS):
 - Select precursor m/z 185.
 - Apply Collision Energy (CE) ramp: 10–40 eV.

- Data Interpretation:
 - Low CE (10-15 eV): Observe parent ion (185) and loss of NH₃ (168).
 - High CE (25-40 eV): Observe dominance of m/z 72 and m/z 69.



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Caption: Standardized workflow for MS/MS characterization of Valine Cyclopentylamide.

References

- NIST Mass Spectrometry Data Center. L-Valine Mass Spectrum.[2][3][4][5] NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [\[Link\]](#)

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Sources

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